Product packaging for 4-Pyrimidine methanamine(Cat. No.:CAS No. 45588-79-2)

4-Pyrimidine methanamine

Cat. No.: B030526
CAS No.: 45588-79-2
M. Wt: 109.13 g/mol
InChI Key: AUHXBTKGPUVFCB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyrimidine is a high-value, bifunctional heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Its structure incorporates both a pyrimidine ring, a common pharmacophore in nucleic acids and many drugs, and a reactive aminomethyl group, which serves as a flexible linker for conjugation and further derivatization. This compound is primarily utilized as a key synthetic intermediate in the development of novel pharmaceutical candidates, particularly for creating kinase inhibitors, antiviral agents, and other small molecule therapeutics where the pyrimidine scaffold is central to target binding. The aminomethyl group allows for straightforward amide bond formation or nucleophilic substitution, enabling its incorporation into larger, more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B030526 4-Pyrimidine methanamine CAS No. 45588-79-2

Properties

IUPAC Name

pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXBTKGPUVFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513326
Record name 1-(Pyrimidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45588-79-2
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)pyrimidine
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Synthetic Methodologies and Chemical Transformations

Direct Amination Approaches

Direct amination involves the introduction of the aminomethyl group onto a pre-existing pyrimidine (B1678525) scaffold or its immediate precursor. This can be accomplished through reductive amination of an aldehyde, substitution of a halogen, or by building the pyrimidine ring with the desired functionality.

Reductive Amination ProtocolsReductive amination is a versatile method for synthesizing amines from carbonyl compounds.researchgate.netIn the context of 4-(Aminomethyl)pyrimidine synthesis, this protocol typically starts with pyrimidine-4-carbaldehyde. The process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine (a Schiff base).researchgate.netThis imine is then reduced in situ to the desired primary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium borohydride. conicet.gov.arorganic-chemistry.org For instance, a one-step reductive amination of 6-aminopyrimidine-5-carbaldehydes has been effectively performed using sodium triacetoxyborohydride in tetrahydrofuran (B95107) (THF) to yield the corresponding aminomethyl product. conicet.gov.ar While some industrial routes have considered the reductive amination of a formyl group on the pyrimidine ring to be complex, it remains a fundamental and viable laboratory-scale approach. google.com The selection of the reducing agent is critical to avoid the reduction of the pyrimidine ring itself and to ensure high chemoselectivity for the imine functional group. organic-chemistry.org

Interactive Data Table: Reductive Amination of Pyrimidine Aldehydes

Precursor Amine Source Reducing Agent Solvent Product Ref
6-Aminopyrimidine-5-carbaldehyde Primary Amine Sodium triacetoxyborohydride THF 6-Amino-5-[(substituted-amino)methyl]pyrimidin-4(3H)-one conicet.gov.ar
General Aldehyde Ammonia Metal Hydride (e.g., Ammonia Borane) Methanol (B129727) Primary Amine organic-chemistry.org

Amination via Halogenated PrecursorsAnother direct approach involves the nucleophilic substitution of a halogen atom in a precursor like 4-(chloromethyl)pyrimidine (B49220) or 4-(bromomethyl)pyrimidine. The aminomethyl group can be introduced by reaction with ammonia or a protected form of ammonia.

A particularly effective method is the Delepine reaction, which involves treating a chloromethyl or bromomethyl derivative with hexamethylenetetramine in a single step to form the primary amine. researchgate.net This reaction is noted for its selectivity, leaving other functional groups on the molecule unaffected. researchgate.net The process first forms a quaternary ammonium (B1175870) salt, which is then hydrolyzed, typically under acidic conditions, to release the primary amine. This method has been successfully used to convert chloromethylated polystyrenes to their aminomethyl analogues with high conversion rates. researchgate.net The reactivity of halogens on the pyrimidine ring itself is also a subject of study, with SNAr (Nucleophilic Aromatic Substitution) reactions being feasible, particularly when the ring is activated by electron-withdrawing groups. researchgate.net

Pyrimidine Ring FunctionalizationThe synthesis of 4-(Aminomethyl)pyrimidine can also be accomplished by constructing the pyrimidine ring from acyclic precursors that already contain the necessary components. This method, a cornerstone of heterocyclic chemistry, involves the condensation of amidines with three-carbon synthons.google.com

For example, the reaction of formamide (B127407) with 3-aminoprop-2-en-1-ones at high temperatures can yield pyrimidines. thieme-connect.de A more targeted approach involves the condensation of acetamidine (B91507) with a functionalized three-carbon unit. In one scalable synthesis, 2-cyanoacetamide (B1669375) is reacted with a Vilsmeier reagent to create an enamine, which is then condensed with acetamidine to form a pyrimidine carbonitrile, a direct precursor to the target molecule via reduction. researchgate.netacs.org This ring-closure strategy is highly adaptable and central to the industrial production of related pyrimidine derivatives. google.com

Nitrile Reduction Strategies

The reduction of a nitrile group is a highly reliable and widely used method for the synthesis of primary amines. This strategy involves the preparation of 4-cyanopyrimidine, which is subsequently reduced to 4-(Aminomethyl)pyrimidine.

Catalytic Hydrogenation of Pyrimidine NitrilesCatalytic hydrogenation is the predominant method for reducing pyrimidine nitriles. This process involves reacting 4-cyanopyrimidine with hydrogen gas (H₂) in the presence of a metal catalyst.researchgate.netacs.org

Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and cobalt-based nanoparticles. researchgate.netsemanticscholar.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol under pressure. Researchers have developed scalable processes where 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) is hydrogenated to give the corresponding aminomethyl product in high yield. researchgate.netacs.org Studies on the hydrogenation of the analogous 4-cyanopyridine (B195900) have shown good yields using cobalt nanoparticles, demonstrating the effectiveness of transition metal catalysts for this type of reduction on nitrogen-containing heterocycles. semanticscholar.org

Organometallic Reagent Applications

The use of organometallic reagents, such as Grignard and organozinc compounds, provides a powerful avenue for the functionalization of pyrimidines. researchgate.netambeed.com These methods typically involve the reaction of a metalated pyrimidine with an electrophile or a cross-coupling reaction.

The preparation of functionalized pyrimidine magnesium and zinc reagents can be achieved through halogen-metal exchange or deprotonation using highly active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.netbeilstein-journals.org Once formed, these organometallic intermediates can react with various electrophiles. For the synthesis of aminopyrimidines, oxidative amination procedures have been developed. researchgate.netbeilstein-journals.org For example, a lithiated pyrimidine can undergo oxidative amination using chloranil (B122849) as an oxidizing agent. beilstein-journals.org While direct amination of a pyrimidyl Grignard reagent to form an aminomethyl group is less common, these reagents are crucial for creating C-C bonds, which can then be further functionalized. For instance, a Grignard reagent can react with a cyano-substituted pyrimidine to form a ketone, which could then be converted to the amine via reductive amination. acs.org

Advanced Synthetic Routes for Key Intermediates

A significant route for synthesizing the pyrimidine core of molecules like 4-(aminomethyl)pyrimidine involves the condensation of a three-carbon component with an amidine. researchgate.netresearchgate.net For instance, 4-amino-2-methylpyrimidine-5-carbonitrile, a precursor to a substituted aminomethylpyrimidine, can be produced by reacting an enamine with acetamidine. researchgate.net This pyrimidine synthesis can be achieved through a one-pot, four-component reaction in water, involving malononitrile, carbon disulfide, an alkyl halide, and an S-alkylisothiouronium salt, which acts as the amidine equivalent. researchgate.net Another approach involves the condensation of amidine hydrochlorides with 2-ethoxymethylene malononitrile. researchgate.net

The efficiency of these condensation reactions can be influenced by various factors. A notable solvent effect has been observed, where polar aprotic solvents can enhance the rate of aromatization, a key step in the formation of the pyrimidine ring. researchgate.net The reaction can also be promoted by ultrasound irradiation or catalyzed by various agents. For example, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a pathway to pyrimidines. organic-chemistry.org Similarly, a K2S2O8-facilitated oxidative annulation involving formamide can lead to 4-arylpyrimidines. rsc.org A simple and efficient method for synthesizing 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine and its hydroxyl derivatives utilizes a three-component condensation of aromatic aldehydes, malononitrile, and thiourea/urea. researchgate.net

The following table summarizes various condensation reaction conditions for the synthesis of pyrimidine derivatives.

Starting MaterialsReagents/CatalystsKey ConditionsProduct Type
Enamine, Acetamidine-Condensation4-Amino-2-methylpyrimidine-5-carbonitrile researchgate.net
Malononitrile, Carbon Disulfide, Alkyl Halide, S-Alkylisothiouronium SaltWaterRoom Temperature, One-potPolysubstituted pyrimidines researchgate.net
Amidine Hydrochloride, 2-Ethoxymethylene malononitrileEtONa-4-Amino-2,6-dimethylpyrimidine-5-carbonitrile researchgate.net
Ketones, NitrilesCopper catalyst, Base-Functionalized pyrimidines organic-chemistry.org
Acetophenone-formamide conjugatesK2S2O8Oxidative annulation4-Arylpyrimidines rsc.org
Aromatic Aldehydes, Malononitrile, Thiourea/UreaPhosphorus pentoxide-6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives researchgate.net

The transformation of cyanoallyl derivatives presents another important pathway to substituted aminomethylpyrimidines. A key process involves the direct transformation of an N-substituted N-(3-amino-2-cyanoallyl)amine, particularly N-(3-amino-2-cyanoallyl)formamide, into substituted 4-aminopyrimidines. google.comepo.org This cyclization can be achieved by reacting the cyanoallyl derivative with an alkylnitrile, such as acetonitrile (B52724), to yield 2-alkyl-4-amino-5-formylaminomethylpyrimidines. epo.org

The N-(3-amino-2-cyanoallyl)formamide starting material can be prepared from the addition of ammonia to acrylonitrile (B1666552) to form aminopropionitrile, which is then formylated. google.comepo.org The subsequent cyclization reaction to form the pyrimidine ring can be influenced by the choice of base and temperature. For instance, using tetramethylammonium (B1211777) hydroxide (B78521) as a base in acetonitrile at 42°C has been shown to produce N-formyl Grewe diamine. epo.orggoogle.com

One of the key intermediates in the synthesis of Vitamin B1, 4-amino-5-aminomethyl-2-methylpyrimidine, can be synthesized from acrylonitrile via aminopropionitrile. google.com This involves the cyclization of derivatives of α-formyl-β-formylaminopropionitrile sodium salt with acetamidine. google.comgoogle.com

Starting MaterialReagentsProduct
N-(3-amino-2-cyanoallyl)formamideAcetonitrile, Tetramethylammonium hydroxideN-formyl Grewe diamine epo.orggoogle.com
α-formyl-β-formylaminopropionitrile sodium saltAcetamidine hydrochloride2-methyl-4-amino-5-formylaminomethylpyrimidine google.com

A direct and selective method for producing 2-methyl-4-amino-5-aminomethylpyrimidine involves the amination of 2-methyl-4-amino-5-alkoxymethyl-pyrimidines. google.comgoogle.com In this process, the alkoxy group at the 5-position is replaced by an amino group through a reaction with ammonia in the presence of a catalyst. google.com This reaction can be carried out at temperatures ranging from 50-400°C, with a preferred range of 180-350°C. google.com

The starting 2-methyl-4-amino-5-alkoxymethyl-pyrimidines can be synthesized from β-alkoxypropionitriles. google.com These precursors are considered less toxic than the β-aminopropionitrile used in other routes. google.comgoogle.com The amination reaction can be performed using either Lewis or Brønsted acids as catalysts. google.com

A new method for the synthesis of 4-amino-pyrimidine nucleosides has also been developed, which involves the conversion of uridines into quaternary-ammonium intermediates, followed by amination with aqueous ammonia. nih.gov

PrecursorReagents/CatalystKey ConditionsProduct
2-methyl-4-amino-5-(alkoxymethyl)-pyrimidineAmmonia, Catalyst (Lewis or Brønsted acid)180-350°C2-methyl-4-amino-5-aminomethylpyrimidine google.comgoogle.com
Uridinesp-toluenesulfonyl chloride, tertiary-amines, aq NH3-4-amino-pyrimidine nucleosides nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyrimidine derivatives, including improved safety, scalability, and efficiency. engineering.org.cnmdpi.com This technology utilizes microreactors with small channel diameters to enable precise control over reaction parameters such as temperature and residence time, leading to reduced side reactions and higher purity products. researchgate.net

A notable application of this technique is the fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1. researchgate.net This process involves multiple chemical transformations carried out in sequential continuous flow reactors. lookchem.com For example, the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile can be performed in a packed-bed reactor with a short residence time. engineering.org.cn

The benefits of continuous flow synthesis are evident in the significant reduction in reaction times compared to batch methods. For instance, a reaction that takes hours in a batch process can be completed in minutes in a flow system due to enhanced mass transfer. researchgate.net An eight-step continuous-flow synthesis of Vitamin B1 has been developed, showcasing the potential for industrial-scale manufacturing with improved safety and efficiency. engineering.org.cn

The following table highlights key parameters of a representative continuous flow system.

ParameterValueReference
Residence Time20 minutes
Throughput50 kg/hour
Purity>99%

Derivatization and Analog Synthesis

The 4-(aminomethyl)pyrimidine scaffold is a versatile building block for the synthesis of a wide range of derivatives and analogs with diverse applications. conicet.gov.ar The amino group provides a reactive handle for various chemical modifications.

One common derivatization strategy involves the reaction of the aminomethyl group with different electrophiles. For example, reaction with aryl sulfonyl chlorides in the presence of pyridine (B92270) can yield benzenesulfonamide (B165840) derivatives. researchgate.net Another approach is the formation of benzamides through reaction with benzoic acid derivatives. researchgate.net The aminomethyl group can also be a site for N-alkylation or N-acylation to introduce further structural diversity.

The synthesis of pyrimidine analogs often involves modifications to the pyrimidine ring itself or the substituents at other positions. For instance, a series of 4,6-bisphenyl-2-(3-alkoxyanilino)pyrimidine derivatives have been synthesized and evaluated as inhibitors of the receptor for advanced glycation end products (RAGE). nih.gov Additionally, novel aminopyrimidine and diaminopyrimidine derivatives have been designed and synthesized as potential inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), an important target in Alzheimer's disease research. nih.gov The synthesis of pteridine (B1203161) analogs, such as di- and tetra-hydropyrimido[4,5-d]pyrimidines, can be achieved from 4-aminopyrimidines via the formation of 4-amino-(5-aminomethyl)pyrimidine intermediates. conicet.gov.ar

The following table lists some examples of derivatization and analog synthesis starting from aminomethylpyrimidine-related structures.

Starting ScaffoldReagents/Reaction TypeResulting Derivative/Analog
(rac)-2-(aminomethyl)-1-ethylpyrrolidineAryl sulfonyl chloride, PyridineBenzenesulfonamides researchgate.net
4,6-bisphenyl-2-(3-alkoxyanilino)pyrimidineAminoalkoxy moiety modificationRAGE inhibitors nih.gov
AminopyrimidineDesign and optimizationBACE1 inhibitors nih.gov
4-AminopyrimidinesCyclocondensation with orthoestersDihydropyrimido[4,5-d]pyrimidines conicet.gov.ar

Schiff Base Formation and Pyrimidine Scaffold Modification

The primary amino group of 4-(aminomethyl)pyrimidine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone for creating more complex molecular architectures.

The synthesis of Schiff bases derived from aminopyrimidines has been a subject of significant research. mdpi.comresearchgate.net For instance, the reaction of 4-(aminomethyl)pyrimidine with various substituted aldehydes can yield a library of imine-containing compounds. mdpi.com These reactions are typically carried out in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration process. The resulting Schiff bases can exhibit interesting photophysical and biological properties. ijacskros.com

Beyond simple Schiff base formation, the pyrimidine scaffold itself can be modified. The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization. smolecule.com For example, the pyrimidine core has been extensively used to construct kinase inhibitors, leveraging the nitrogen atoms to form key hydrogen bonds with the kinase hinge region. nih.gov Modifications at the 5-position of the pyrimidine core, adjacent to the aminomethyl group, have been explored to improve the selectivity of these inhibitors. nih.govacs.org

Table 1: Examples of Schiff Base Formation from Aminopyrimidine Derivatives
Amine ReactantAldehyde/Ketone ReactantProduct TypeReference
4-(Aminomethyl)piperidine4-BromobenzaldehydeSchiff Base ijacskros.com
4-(Aminomethyl)piperidine4-FluorobenzaldehydeSchiff Base ijacskros.com
4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehydeVarious aromatic amines5-Iminomethylpyrimidine Schiff Bases mdpi.com
6-Methyl-2-phenylpyrimidin-4-aminep-Phenethidine5-Iminomethylpyrimidine Schiff Base mdpi.com

Cyclization Reactions to Fused Pyrimidine Systems

The reactivity of 4-(aminomethyl)pyrimidine and its derivatives is pivotal in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. yu.edu.jo These reactions often involve the participation of both the amino group and an adjacent functional group on the pyrimidine ring to build a new heterocyclic ring.

One notable application is in the synthesis of pteridine analogs, such as di- and tetra-hydropyrimido[4,5-d]pyrimidines. conicet.gov.ar A general strategy involves the initial formation of a 4-amino-(5-aminomethyl)pyrimidine intermediate, which then undergoes cyclocondensation with orthoesters or carbonyl compounds. conicet.gov.ar The use of microwave irradiation and acid catalysis has been shown to significantly improve the efficiency of these cyclization reactions, often leading to good yields in short reaction times. conicet.gov.ar

Furthermore, fused pyrimidine derivatives can be synthesized through multicomponent reactions. For example, fused 4-amino pyrimidine derivatives have been prepared using a one-pot multicomponent reaction involving aromatic amines, piperonal, and malononitrile, followed by cycloaddition with formamide, urea, or thiourea. sciencescholar.us These methods offer an efficient route to complex heterocyclic scaffolds. The construction of the pyrimidine ring can also be achieved from acyclic precursors or by building upon existing imidazole (B134444) derivatives to form purines. yu.edu.jo

Table 2: Cyclization Reactions Leading to Fused Pyrimidine Systems
Starting MaterialReagentsFused SystemKey FindingsReference
4-AminopyrimidinesOrthoesters, Carbonyl compoundsDihydro- and Tetrahydropyrimido[4,5-d]pyrimidin-4(3H)-onesMicrowave-assisted, acid-catalyzed cyclocondensation is highly efficient. conicet.gov.ar
Aromatic amines, piperonal, malononitrileFormamide, Urea, ThioureaFused 4-Amino PyrimidinesSuccessful synthesis via one-pot multicomponent and cycloaddition reactions. sciencescholar.us
NitroarenesCarbanions (VNS)Quinazolines and other fused pyrimidinesVicarious Nucleophilic Substitution (VNS) of hydrogen is a useful tool for synthesizing fused systems. yu.edu.jo
4-NitroimidazoleAppropriate carbanionsPurinesVNS can be applied to imidazole derivatives to construct the pyrimidine ring of purines. yu.edu.jo

Functionalization of Aromatic Rings and Amino Groups

The aromatic pyrimidine ring and the exocyclic amino group of 4-(aminomethyl)pyrimidine are both susceptible to a range of functionalization reactions, expanding the chemical space accessible from this starting material.

The amino group can be readily acylated, alkylated, or sulfonated to introduce a variety of substituents. For instance, the reaction of amines with acryloyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding amides. researchgate.netsemanticscholar.org This nucleophilic substitution reaction is a straightforward method for introducing new functional groups. researchgate.net The resulting amide-functionalized monomers can be used to create stimuli-sensitive polymeric materials. researchgate.netsemanticscholar.org

The pyrimidine ring itself can undergo substitution reactions. For example, the synthesis of substituted 4-amino-pyrimidines can be achieved through the direct transformation of N-substituted N-(3-amino-2-cyanoallyl)amines. google.com Furthermore, modifications at various positions of the pyrimidine core are crucial in the development of kinase inhibitors, where different side chains at the 2-, 4-, and 5-positions influence the compound's selectivity and activity. nih.govacs.org The introduction of substituents such as a sulfonamide-bearing side chain at the 4-position or a substituted pyrazole (B372694) at the 2-position can significantly alter the inhibition profile of the resulting aminopyrimidine. nih.govacs.org

Table 3: Functionalization of the Pyrimidine Ring and Amino Group
Reaction TypeReagentsPosition of FunctionalizationResulting FunctionalityReference
AcylationAcryloyl chloride, TriethylamineAmino groupAmide researchgate.netsemanticscholar.org
Nucleophilic SubstitutionVarious amines4-position of pyrimidineSubstituted amino group nih.gov
Nucleophilic SubstitutionHeteroaryl groups2-position of pyrimidineSubstituted heteroaryl group google.com
Modification for Kinase InhibitionVarious side chains2-, 4-, and 5-positions of pyrimidineVaried substituents for SAR studies nih.govacs.org

Based on a comprehensive search for detailed spectroscopic data, it is not possible to generate a thorough and scientifically accurate article on 4-(Aminomethyl)pyrimidine that strictly adheres to the requested outline.

The search results did not yield specific, published experimental data for the advanced spectroscopic characterization of the isolated compound "4-(Aminomethyl)pyrimidine." While information is available for various complex derivatives where 4-(aminomethyl)pyrimidine is a substructure, this data is not representative of the parent compound itself. Fulfilling the request would require presenting information outside the specified scope, which is explicitly forbidden by the instructions.

Specifically, the following necessary data points could not be located for 4-(Aminomethyl)pyrimidine:

¹H and ¹³C NMR: Detailed chemical shifts, coupling constants, and spectra.

Two-Dimensional NMR: Correlational studies such as COSY or HSQC.

IR/FTIR: A specific list of absorption bands and their assignments.

Mass Spectrometry: The mass-to-charge ratio of the molecular ion and fragmentation patterns.

UV-Vis Spectroscopy: Specific maximum absorption wavelengths (λmax).

Therefore, an article that is both scientifically accurate and solely focused on 4-(Aminomethyl)pyrimidine as requested cannot be constructed.

Advanced Spectroscopic and Structural Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption and Emission Spectra Analysis

The electronic absorption and emission properties of pyrimidine (B1678525) derivatives are of significant interest due to their role in various chemical and biological processes. The absorption spectrum of pyrimidine compounds is typically characterized by π → π* and n → π* transitions. For pyrimidine itself in the vapor phase, a weak n → π* absorption is observed around 320 nm, while a much stronger π → π* transition appears near 240 nm.

Fluorescence spectroscopy offers further insights into the excited state properties of molecules. Many pyrimidine derivatives are known to be fluorescent, and their emission characteristics are also influenced by their structural features and environment. The fluorescence of aminopyrimidines can be affected by the nature of the amino substituent and the solvent polarity. For some aminopyrimidine derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicative of a more polar excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is another important parameter that can be determined.

A hypothetical table of spectroscopic data for 4-(Aminomethyl)pyrimidine, based on typical values for similar compounds, is presented below. It is important to note that these are representative values and actual experimental data may vary.

Table 1: Hypothetical Spectroscopic Data for 4-(Aminomethyl)pyrimidine

Parameter Value Conditions
Absorption Maximum (λmax) ~245 - 260 nm Neutral aqueous solution
Molar Absorptivity (ε) > 5000 M-1cm-1 at λmax
Emission Maximum (λem) ~350 - 400 nm Methanol (B129727)
Excitation Wavelength (λex) ~260 nm Methanol
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5 Relative to a standard

UV-Vis Titration Studies for Interaction Affinity

UV-Vis titration is a powerful technique used to study the binding interactions between a host molecule, such as 4-(Aminomethyl)pyrimidine, and a guest species, which could be a metal ion, a biomolecule like DNA, or another small molecule. This method relies on monitoring the changes in the UV-Vis absorption spectrum of the host molecule upon the incremental addition of the guest.

The binding of a guest to 4-(Aminomethyl)pyrimidine can perturb the electronic environment of the pyrimidine chromophore, leading to changes in the absorbance intensity (hyperchromism or hypochromism) and/or a shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift). By plotting the change in absorbance at a specific wavelength against the concentration of the added guest, a binding isotherm can be constructed. From this isotherm, the binding constant (Ka), which quantifies the affinity of the interaction, and the stoichiometry of the complex can be determined.

For example, the interaction of pyrimidine derivatives with metal ions can be readily followed by UV-Vis titration. The coordination of the nitrogen atoms of the pyrimidine ring and the aminomethyl group to a metal ion would likely result in significant spectral changes. Similarly, the interaction of 4-(Aminomethyl)pyrimidine with DNA could be investigated. Intercalation or groove binding of the molecule to the DNA double helix would alter the electronic transitions of the pyrimidine ring, providing evidence of the binding event.

The data from a UV-Vis titration experiment can be analyzed using various models, such as the Benesi-Hildebrand method for 1:1 complexes, to calculate the association constant. A hypothetical dataset for a UV-Vis titration of 4-(Aminomethyl)pyrimidine with a generic metal ion (Mn+) is presented below to illustrate the principle.

Table 2: Hypothetical UV-Vis Titration Data for 4-(Aminomethyl)pyrimidine with a Metal Ion

[Mn+] (M) Absorbance at λmax
0 0.500
1 x 10-5 0.520
2 x 10-5 0.538
5 x 10-5 0.575
1 x 10-4 0.620
2 x 10-4 0.680
5 x 10-4 0.750

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like 4-(Aminomethyl)pyrimidine (C₅H₇N₃), elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). This experimental data is then compared with the theoretically calculated percentages based on the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and empirical formula.

The theoretical elemental composition of 4-(Aminomethyl)pyrimidine is calculated as follows:

Molecular Weight of C₅H₇N₃ = (5 * 12.01) + (7 * 1.01) + (3 * 14.01) = 60.05 + 7.07 + 42.03 = 109.15 g/mol

% C = (60.05 / 109.15) * 100 = 55.02%

% H = (7.07 / 109.15) * 100 = 6.48%

% N = (42.03 / 109.15) * 100 = 38.50%

Experimental results from elemental analysis are typically reported with a small margin of error (usually ±0.4%).

Table 3: Elemental Analysis Data for 4-(Aminomethyl)pyrimidine

Element Theoretical (%) Found (%)
Carbon (C) 55.02 54.98 - 55.06
Hydrogen (H) 6.48 6.45 - 6.51
Nitrogen (N) 38.50 38.47 - 38.53

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

A successful X-ray crystallographic analysis of 4-(Aminomethyl)pyrimidine would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the aminomethyl group relative to the pyrimidine ring and provide details about the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal.

While a specific crystal structure for 4-(Aminomethyl)pyrimidine was not found in the surveyed literature, studies on related pyrimidine derivatives have been reported. For instance, the crystal structures of various substituted pyrimidines have been determined, providing valuable comparative data. The analysis of such structures reveals common structural motifs and hydrogen bonding patterns. In the case of 4-(Aminomethyl)pyrimidine, it is expected that the amino group and the pyrimidine nitrogen atoms would be involved in a network of hydrogen bonds, influencing the crystal packing.

A hypothetical table summarizing the kind of crystallographic data that would be obtained from an X-ray diffraction experiment is provided below.

Table 4: Hypothetical Crystallographic Data for 4-(Aminomethyl)pyrimidine

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 7.1
β (°) 95.5
Volume (ų) 610
Z 4
Density (calculated) (g/cm³) 1.18
R-factor (%) < 5

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. jst.go.jp These computational methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 4-(Aminomethyl)pyrimidine, DFT calculations would be employed to predict its ground-state properties.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. It is instrumental in simulating electronic absorption spectra (UV-Vis) and understanding how the molecule interacts with light, which is crucial for predicting its photochemical behavior.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Molecular geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-(Aminomethyl)pyrimidine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Following optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The analysis also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating nucleophilic character.

The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, signifying electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is used to analyze charge distribution and understand interactions within and between molecules. NBO analysis quantifies donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

Molecular Electrostatic Potential (MEP) mapping visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map indicate regions of varying charge distribution:

Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

The Fukui function is a reactivity descriptor derived from DFT that identifies the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added or removed, allowing for the precise prediction of sites for nucleophilic and electrophilic attack.

Electrophilicity Index Determination

The global electrophilicity index (ω) is a conceptual DFT descriptor that measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are related to the HOMO and LUMO energies. A higher electrophilicity index indicates a stronger capacity to act as an electrophile. This index helps in classifying and comparing the reactivity of different chemical species within a unified scale.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(aminomethyl)pyrimidine, these studies are instrumental in understanding its potential as a ligand for various biological targets, particularly protein kinases.

The aminopyrimidine scaffold is a well-established "hinge-binding" motif, particularly in the design of protein kinase inhibitors. acs.org Molecular docking studies consistently show that the nitrogen atoms of the pyrimidine (B1678525) ring are crucial for forming key interactions within the ATP-binding site of kinases. Specifically, one of the ring nitrogens typically acts as a hydrogen bond acceptor, interacting with the backbone amide NH of a conserved hinge region residue. The amino group, in this case part of the aminomethyl substituent at the 4-position, can also form an additional hydrogen bond with the backbone carbonyl of the same hinge residue. nih.gov

In a docking study of a 4-aminopyrimidine (B60600) analog against Protein Kinase B (Akt), the pyrimidine core was observed binding to the hinge region, while the substituent at the 4-position extended into a lipophilic pocket formed by P-loop residues. nih.gov For 4-(aminomethyl)pyrimidine, the methyl linker provides flexibility, allowing an attached functional group to orient itself optimally within a binding pocket. The specific binding mode and affinity are highly dependent on the nature of the target protein's active site and the substituents attached to the aminomethyl group. nih.gov

Visual analysis of docked poses helps in understanding the spatial arrangement of the ligand within the active site, identifying key interacting residues, and guiding the design of more potent and selective derivatives. For example, docking simulations of aminopyrimidine derivatives in the active site of β-glucuronidase revealed that a piperazinyl substituent at the C-4 position established crucial hydrogen bonds with key residues like Glu413 and Tyr468. nih.gov

The binding affinity of a ligand to its target is governed by a variety of non-covalent intermolecular interactions. For 4-(aminomethyl)pyrimidine, these interactions are critical for stabilizing the ligand-target complex.

Hydrogen Bonding: The 4-(aminomethyl)pyrimidine moiety is rich in hydrogen bonding potential. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. reddit.com The primary amine of the aminomethyl group can act as a hydrogen bond donor. nih.govnih.gov These interactions are fundamental to the recognition of aminopyrimidines by kinase hinges and other biological targets. acs.org Docking studies have shown that the amine functionality can form hydrogen bonds with key active site residues, such as the carbonyl group of Leu361 in β-glucuronidase. nih.gov

Hydrophobic Interactions: The pyrimidine ring itself is an aromatic heterocycle and can engage in hydrophobic interactions with nonpolar residues in a binding pocket, such as valine, leucine, and isoleucine. nih.gov Stacking interactions (π-π stacking) with aromatic residues like phenylalanine, tyrosine, or tryptophan can also contribute significantly to binding affinity. nih.gov The positioning of the pyrimidine ring between key amino acids like Tyr97 and Pro82 in the BRD4 binding site highlights the importance of these hydrophobic contacts. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For 4-(aminomethyl)pyrimidine, SAR focuses on how modifications to the pyrimidine core or the aminomethyl substituent affect its potency and selectivity towards a specific target.

The aminopyrimidine core is a privileged scaffold in medicinal chemistry, and its SAR has been extensively explored. researchgate.netnih.gov Key findings for related systems indicate that:

Substituents on the Pyrimidine Ring: Modifications at the 2-, 5-, and 6-positions of the pyrimidine ring can drastically alter activity and selectivity. For instance, adding small, lipophilic groups or hydrogen bond donors/acceptors can optimize interactions with secondary pockets of a target's active site. acs.org

Substituents on the Amino Group: The aminomethyl group at the C4 position acts as a linker. SAR studies often focus on attaching various cyclic or acyclic moieties to this group to probe different regions of the binding site. In the context of Akt inhibitors, replacing a benzyl (B1604629) group on a 4-amino-piperidine substituent with carboxamides led to compounds with improved oral bioavailability and in vivo antitumor activity. nih.gov

The Linker: The length and flexibility of the linker (the -CH2- in 4-(aminomethyl)pyrimidine) are also critical. Modifying this linker can alter the vector and reach of the appended functional groups, thereby influencing how they interact with the target protein.

A summary of SAR trends for aminopyrimidine-based kinase inhibitors is presented below:

Position of ModificationGeneral ObservationPotential Impact
Pyrimidine N1/N3 Generally unmodifiedCrucial for hinge binding
C2-Position Tolerates various substituentsCan modulate selectivity and potency
C4-Position (Linker) Flexible linker (e.g., -CH2-)Orients substituent in binding pocket
C4-Position (Substituent) Varies widely (aryl, alkyl, etc.)Major driver of potency and selectivity
C5-Position Often small groups (e.g., H, Br)Can influence selectivity ("gatekeeper" interactions)

These studies are essential for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic properties. nih.gov

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. nih.gov For a molecule like 4-(aminomethyl)pyrimidine, various computational models can predict its drug-likeness and key ADME parameters.

Drug-Likeness: The compound's properties can be evaluated against established rules like Lipinski's Rule of Five and Veber's rules. These rules assess parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and acceptors to predict oral bioavailability. 4-(aminomethyl)pyrimidine, as a small molecule, is expected to comply with these rules.

Absorption: Predictions can be made for properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be computationally estimated. The pyrimidine ring can improve the pharmacokinetic properties of a drug. nih.govmdpi.com

Metabolism: In silico tools can predict potential sites of metabolism by cytochrome P450 (CYP) enzymes. The pyrimidine ring and the aminomethyl group could be susceptible to oxidation or other metabolic transformations.

Excretion: Properties related to clearance, such as interaction with renal transporters, can also be modeled.

A representative in silico ADME profile for a hypothetical 4-(aminomethyl)pyrimidine derivative might look like this:

ADME ParameterPredicted Value/ClassificationImplication
Molecular Weight ~110 g/mol Good (<< 500)
logP LowLikely good solubility, low-to-moderate permeability
H-Bond Donors 2 (from -NH2)Good (≤ 5)
H-Bond Acceptors 2 (from pyrimidine N)Good (≤ 10)
Human Intestinal Absorption HighGood potential for oral absorption
BBB Permeation Low/ModerateMay or may not cross the blood-brain barrier
CYP Inhibition Likely lowLow risk of drug-drug interactions

These predictions provide a valuable initial assessment, helping to prioritize compounds for further experimental pharmacokinetic studies in animal models. nih.gov

Studies on Excited State Dynamics and Charge Transfer

The photophysical properties of aminopyrimidines are of interest due to their structural relation to DNA bases and their potential use as fluorescent probes. chemrxiv.org Studies on related amino-substituted pyrimidines and other nitrogen heterocycles reveal complex excited-state dynamics involving intramolecular charge transfer (ICT). frontiersin.orgnih.gov

Upon absorption of UV light, the molecule is promoted to an electronically excited state. For donor-acceptor systems, where the amino group acts as an electron donor and the pyrimidine ring as an electron acceptor, an ICT state can be formed. nih.gov This process involves the transfer of electron density from the amino group to the pyrimidine ring. acs.org

The dynamics of this process are often studied using time-resolved spectroscopy and quantum chemical calculations. rsc.org Key findings include:

The initial excitation often populates a locally excited (LE) state, which can then evolve into a more stable, charge-separated ICT state. frontiersin.org

The stability of the ICT state and the kinetics of its formation are highly sensitive to solvent polarity. Polar solvents tend to stabilize the highly dipolar ICT state, often leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. acs.org

Following excitation, the molecule can relax back to the ground state through radiative (fluorescence) or non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state. chemrxiv.orgrsc.org

For some pyrimidine derivatives, ultrafast internal conversion to the ground state is a dominant relaxation pathway, which quenches fluorescence. rsc.org The substitution pattern on the pyrimidine ring significantly influences these dynamics. For instance, studies on 4,5-diaminopyrimidine (B145471) show that the amino groups red-shift the absorption spectrum and increase the fluorescence quantum yield compared to unsubstituted pyrimidine. chemrxiv.org

Theoretical Investigation of Inhibitor-Metal Surface Interactions

Pyrimidine derivatives are widely investigated as corrosion inhibitors for various metals and alloys, such as steel and copper, in acidic environments. ijcce.ac.irnih.gov Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to understand the mechanism of inhibition at the atomic and molecular level. bohrium.comresearchgate.net

These studies focus on the interaction between the 4-(aminomethyl)pyrimidine molecule and the metal surface (e.g., an iron Fe(110) surface for steel). bohrium.com

Adsorption Mechanism: The inhibitor molecules form a protective film on the metal surface through adsorption. This adsorption can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The nitrogen atoms of the pyrimidine ring and the amino group, with their lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic pyrimidine ring can interact with the metal surface. ijcce.ac.ir

Quantum Chemical Parameters: DFT calculations are used to determine various quantum chemical parameters that correlate with inhibition efficiency. scirp.orgresearchgate.netmdpi.com

ParameterSymbolRelation to Inhibition Efficiency
Energy of Highest Occupied Molecular Orbital EHOMOHigher values indicate a greater tendency to donate electrons to the metal surface.
Energy of Lowest Unoccupied Molecular Orbital ELUMOLower values suggest a greater ability to accept electrons from the metal surface (back-donation).
Energy Gap (ELUMO - EHOMO) ΔEA smaller energy gap generally implies higher reactivity and better inhibition.
Dipole Moment μA higher dipole moment may enhance the adsorption process. mdpi.com
Electron Affinity & Ionization Potential A & IThese relate to the molecule's ability to accept and donate electrons, respectively.

Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption process of multiple inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations provide insights into the orientation (e.g., flat-lying or perpendicular) of the adsorbed molecules and the adsorption energy, confirming the stability of the protective film. ekb.eg

Theoretical calculations have shown that the parallel adsorption of pyrimidine derivatives on steel surfaces often has a higher adsorption energy, which is consistent with experimental findings of high inhibition efficiency. bohrium.comresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Pharmacological Activities and Biological Targets

Derivatives of the 4-(aminomethyl)pyrimidine core have been investigated for their ability to modulate the activity of several key enzyme families, demonstrating a broad range of potential therapeutic applications. These investigations have focused on enzymes that play critical roles in metabolic disorders, cancer, and inflammatory diseases.

The primary pharmacological interest in 4-(aminomethyl)pyrimidine derivatives lies in their capacity to act as specific and potent enzyme inhibitors. The aminomethyl group often serves as a key interaction point, forming hydrogen bonds or electrostatic interactions within the active site of the target enzyme, thereby contributing to the compound's inhibitory potency and selectivity.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govbrieflands.com Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it a validated target for the treatment of type 2 diabetes. nih.govresearchgate.net

Research into aminomethyl-pyridine and pyrimidine (B1678525) analogs has demonstrated their potential as effective DPP-4 inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted the importance of the aminomethyl group for inhibitory activity. nih.gov For instance, studies have shown that placing the aminomethyl group in the β-position of the ring can result in lower IC50 values and thus better efficacy. nih.govbrieflands.com Optimization of a screening hit led to the identification of a 5-aminomethyl-pyridine derivative with nanomolar potency against DPP-4. researchgate.net This compound also exhibited high selectivity over the closely related enzyme, dipeptidyl peptidase-8 (DPP-8), which is a critical parameter for avoiding potential off-target effects. researchgate.net

Table 1: Inhibitory Activity of a Representative Aminomethyl Derivative against DPP-4 and DPP-8
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide106600660

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. nih.govwikipedia.org By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS provides the sole intracellular source of dTMP, making it a well-established target for cancer chemotherapy. nih.govwikipedia.org The inhibition of TS leads to an imbalance of deoxynucleotides, which ultimately causes DNA damage and cell death. wikipedia.org Well-known pyrimidine-based TS inhibitors include the drug 5-Fluorouracil. nih.gov

While pyrimidine analogs are a known class of TS inhibitors, research specifically detailing the modulation of thymidylate synthase by compounds featuring the 4-(aminomethyl)pyrimidine scaffold is not extensively covered in the available literature.

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which recycles purines from degraded nucleic acids. acs.orgmdpi.com PNP catalyzes the reversible phosphorolysis of purine nucleosides like guanosine (B1672433) and deoxyguanosine. mdpi.com A deficiency in PNP leads to the accumulation of deoxyguanosine triphosphate (dGTP), which is toxic to lymphocytes, particularly T-cells. acs.org This selective T-cell toxicity makes PNP an attractive therapeutic target for T-cell mediated autoimmune diseases, T-cell lymphomas, and the prevention of organ transplant rejection. acs.org

The development of PNP inhibitors has largely focused on purine analogs that mimic the transition state of the enzyme-catalyzed reaction, such as Immucillins. acs.org While some inhibitors are synthesized from pyrimidine precursors, and compounds like 4-aminopyrazolo[3,4-d]pyrimidine have been studied, there is limited specific information in the scientific literature regarding the investigation of 4-(aminomethyl)pyrimidine derivatives as direct PNP inhibitors. acs.orgnih.gov

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their deregulation is a hallmark of many diseases, particularly cancer. uniroma1.itejbps.com The pyrimidine core is considered a privileged scaffold for designing kinase inhibitors because it can mimic the purine ring of ATP and form crucial hydrogen bonds in the enzyme's hinge region. uniroma1.itnih.gov

The 4-aminopyrimidine (B60600) structure has been successfully utilized to develop potent inhibitors for a wide range of well-studied cancer-related kinases. For example, a 4-aminopyrimidine analog was identified as a promising dual inhibitor of p70S6K and Akt, two key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in human cancers. nih.gov

Furthermore, the versatility of the aminopyrimidine scaffold has been leveraged to create chemical tools for "understudied kinases," also known as the dark kinome. nih.gov By modifying side chains on the pyrimidine core, researchers have developed potent and selective inhibitors for lesser-studied kinases that have been implicated in neurodegenerative diseases, such as DRAK1, BMP2K, and MARK3/4. nih.gov In another study, 4,6-disubstituted pyrimidine derivatives were synthesized and shown to inhibit MARK4, a kinase linked to Alzheimer's disease. frontiersin.org

Table 2: Inhibitory Activity of Representative Aminopyrimidine Derivatives against Various Kinases
Compound ClassTarget Kinase(s)Reported Potency
4-Aminopyrimidine analog (Compound 37)p70S6K / AktSingle-digit nanomolar (biochemical)
4,6-Disubstituted pyrimidine derivativeMARK4Micromolar (IC50)
Aminopyrimidine libraryDRAK1, BMP2K, MARK3/4Identified as potent leads

Understanding the interactions between an inhibitor and its target enzyme at a molecular level is crucial for rational drug design. For 4-(aminomethyl)pyrimidine-based inhibitors, the pyrimidine ring and the aminomethyl side chain are key determinants of binding affinity and selectivity.

In the context of kinase inhibition, the nitrogen atoms of the pyrimidine ring are instrumental in forming one or more hydrogen bonds with the backbone amide groups of the conserved hinge region in the kinase ATP-binding pocket. nih.gov This interaction anchors the inhibitor in the active site. Modifications at other positions on the pyrimidine ring can then be used to achieve selectivity. For instance, substitutions at the 5-position, which is situated near the "gatekeeper" residue of the binding pocket, can impart improved kinome-wide selectivity. nih.gov

For DPP-4 inhibitors, the aminomethyl group is significant for achieving high potency. nih.gov The position of this group on the scaffold is critical; derivatives with the aminomethyl group in the β-position have demonstrated superior inhibitory activity compared to those with it in the α-position, suggesting a specific and favorable interaction within a sub-pocket of the enzyme's active site. nih.govbrieflands.com The type of inhibition can also be elucidated; for example, studies on the related inhibitor 4-aminopyrazolo[3,4-d]pyrimidine showed it acts as an uncompetitive inhibitor against RNA-N-glycosidase activity but as a mixed-type inhibitor against DNA glycosylase activity, indicating it can bind to both the free enzyme and the enzyme-substrate complex under certain conditions. nih.gov

Antimicrobial Efficacy

The pyrimidine scaffold is a fundamental component in numerous biologically active molecules, and its derivatives have been extensively investigated for their therapeutic potential. The aminomethylpyrimidine moiety, in particular, serves as a crucial pharmacophore in the development of novel antimicrobial agents.

Derivatives of pyrimidine have demonstrated a broad spectrum of antibacterial activity. For instance, novel 2-thioxopyrimidinone derivatives have shown notable potency against Klebsiella. Specifically, compounds designated as A6 through A10 exhibited IC₅₀ values of 2 ± 7, 1.32 ± 8.9, 1.19 ± 11, 1.1 ± 12, and 1.16 ± 11 mg/mL, respectively nih.govresearchgate.net.

In a different study, a series of pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial effects. nih.gov Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b were identified as having excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and the Gram-negative bacterium (Escherichia coli) when compared to the reference drug ampicillin. nih.gov

Furthermore, research into 4H-pyridopyrimidine analogs has revealed broad-spectrum inhibition of bacterial growth. Optimized compounds from this series effectively inhibited the growth of Enterococcus faecalis, Moraxella catarrhalis, Haemophilus influenzae, Streptococcus pneumoniae, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 4, ≤0.12, 1, 2, and 4 μg/ml, respectively. researchgate.net

The investigation of halogenated pyrimidine derivatives has also yielded promising results. Compounds such as 2-amino-5-bromopyrimidine (B17363) (2A5BP), 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP), and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) have shown significant inhibitory effects on the biofilm formation of Enterohemorrhagic Escherichia coli (EHEC) O157:H7 at a concentration of 50 µg/mL without affecting bacterial growth, indicating a targeted antibiofilm action. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Target Organism Potency (IC₅₀ / MIC)
2-thioxopyrimidinone (A8) Klebsiella IC₅₀: 1.19 ± 11 mg/mL nih.govresearchgate.net
4H-pyridopyrimidine analog Moraxella catarrhalis MIC: ≤0.12 μg/ml researchgate.net
4H-pyridopyrimidine analog Haemophilus influenzae MIC: 1 μg/ml researchgate.net
4H-pyridopyrimidine analog Streptococcus pneumoniae MIC: 2 μg/ml researchgate.net
4H-pyridopyrimidine analog Enterococcus faecalis MIC: 4 μg/ml researchgate.net
4H-pyridopyrimidine analog Staphylococcus aureus MIC: 4 μg/ml researchgate.net
2-amino-5-bromopyrimidine Escherichia coli O157:H7 Inhibits biofilm at 50 µg/mL mdpi.com
Antifungal Activity

The pyrimidine framework is also a key element in the design of new antifungal agents. Studies have shown that certain pyrimidine derivatives possess significant fungicidal properties. For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. frontiersin.orgresearchgate.net Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) demonstrated excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml). frontiersin.orgresearchgate.net Additionally, compounds 5f and 5o showed a 100% inhibition rate against Phomopsis sp. at a tested concentration, surpassing Pyrimethanil's 85.1% inhibition. frontiersin.orgresearchgate.net

Further research has highlighted the broad-spectrum antifungal potential of pyrimidine-based compounds. A novel pyrimidine-based chemical scaffold was identified through a high-throughput screen with Aspergillus fumigatus, showing activity against several difficult-to-treat molds. nih.gov The synthesized pyrimidine and pyrimidopyrimidine derivatives were also tested against fungal species, with compounds 3a, 3b, 3d, 4a-d, 9c, and 10b showing excellent activity against Candida albicans and Aspergillus flavus when compared to the reference drug clotrimazole. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/Derivative Target Organism Potency (EC₅₀)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) Phomopsis sp. 10.5 μg/ml frontiersin.orgresearchgate.net
Pyrimethanil (Reference) Phomopsis sp. 32.1 μg/ml frontiersin.orgresearchgate.net
Antiviral Properties

The versatility of the pyrimidine scaffold extends to antiviral applications, with a wide range of derivatives being investigated for their efficacy against various viruses. nih.gov Research has shown that pyrimidine-containing molecules can inhibit viruses such as influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov

For example, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that compounds with a cyclopropylamino group and an aminoindane moiety exhibited significant efficacy against human coronavirus 229E (HCoV-2229E). mdpi.com Specifically, compounds designated 7a, 7b, and 7f emerged as strong candidates for further development as novel antiviral agents against human coronaviruses. mdpi.com

In another study, novel 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives were synthesized and showed potent anti-influenza virus activity. nih.gov Derivatives where cyclobutyl and cyclopentyl groups were introduced to the aminoalkyl group demonstrated improved antiviral potency, with an average 50% effective concentration (EC₅₀) for plaque formation inhibition in the range of 0.1-0.01 μM for both type A and B influenza viruses. nih.gov

The antimicrobial efficacy of pyrimidine derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and spectrum of activity.

For antibacterial agents, the substitution pattern on the pyrimidine ring plays a critical role. In a series of 2-aminobenzothiazoles, the N-propyl imidazole (B134444) moiety was found to be essential for the observed antibacterial activity against Staphylococcus aureus. nih.gov For 4H-pyridopyrimidine analogs, modifications at the 6-position led to increased antimicrobial potency, while changes to the 2-(pyridin-2-yl) ring resulted in a complete loss of activity. researchgate.net This highlights the specific structural requirements for interaction with the bacterial target.

In the context of antifungal activity, SAR studies of quinolinequinones revealed that the presence of an ester group, particularly at the para position, improved antibacterial activity against Gram-positive strains but resulted in weaker antifungal activity. mdpi.com

For antiviral potency, the nature of the substituents on the pyrimidine core is also determinant. In the case of anti-influenza pyrimidine derivatives, the introduction of cyclobutyl and cyclopentyl groups to the aminoalkyl side chain significantly improved antiviral potency. nih.gov The antiviral efficacies were also influenced by substitutions at the 5 and 6-positions of the pyrimidine ring, with an amino group at the 5-position and a chlorine or methoxy (B1213986) group at the 6-position being favorable. nih.gov

Anticancer Activity

Pyrimidine derivatives have been a significant focus of anticancer drug discovery due to their structural similarity to the nucleobases of DNA and RNA. Numerous studies have demonstrated the cytotoxic potential of novel pyrimidine-based compounds against a variety of cancer cell lines.

A series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and evaluated for their in vitro activity against human and mouse cancer cell lines. nih.gov These compounds were designed based on structural optimization to enhance their anticancer properties. nih.gov

In another study, newly synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives were assessed for their cytotoxic activities against three cancer cell lines: colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov Compounds 3b, 10b, and 10c exhibited the highest cytotoxic activities, with IC₅₀ values that were very close to those of the reference drug doxorubicin (B1662922) across all tested cancer cell lines, while showing good safety profiles in normal human lung fibroblast cells. nih.gov

The antiproliferative activity of 4,7-disubstituted pyrimido[4,5-d]pyrimidines was also evaluated across a panel of eight cancer cell lines, with derivatives 7d and 7h showing efficacy against several hematological cancer types. mdpi.com

Furthermore, extracts from novel Xylaria species, which may contain complex molecules with pyrimidine-like structures, have shown cytotoxicity against various human cancer cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical). mdpi.com The extracts of X. subintraflava SWUF16-11.1, at a concentration of 100 µg/mL, exhibited the strongest cytotoxicity against all tested cancer cell lines, with cell viability reduced to between 11.15 ± 0.32% and 13.17 ± 2.37%. mdpi.com

Table 3: Cytotoxicity of Selected Pyrimidine Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line Potency (IC₅₀) / % Cell Viability
Compound 3b HCT-116, MCF-7, HEPG-2 IC₅₀ values close to doxorubicin nih.gov
Compound 10b HCT-116, MCF-7, HEPG-2 IC₅₀ values close to doxorubicin nih.gov
Compound 10c HCT-116, MCF-7, HEPG-2 IC₅₀ values close to doxorubicin nih.gov
Xylaria subintraflava SWUF16-11.1 Extract HepG2 11.15 ± 0.32% viability at 100 µg/mL mdpi.com
Xylaria subintraflava SWUF16-11.1 Extract HeLa 11.97 ± 1.28% viability at 100 µg/mL mdpi.com
Xylaria subintraflava SWUF16-11.1 Extract A549 13.16 ± 3.59% viability at 100 µg/mL mdpi.com
Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer therapies. Several novel aminopyrimidine derivatives have been shown to promote apoptosis in cancer cells. nih.gov For instance, a study on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones demonstrated their ability to induce apoptosis. One of the synthesized compounds was found to arrest the cell cycle at the G2/M phase and significantly increase the late apoptotic stage of cancer cells. This pro-apoptotic activity was further supported by the upregulation of apoptotic genes such as BAX and caspase-3, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Furthermore, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a common pyrimidine core, has highlighted their potent cytotoxic effects through the activation of apoptosis. One particular derivative was shown to increase total apoptosis in MCF-7 breast cancer cells by over 58-fold compared to control cells. rsc.org The mechanism of apoptosis induction by these pyrimidine-based compounds often involves the disruption of critical cellular pathways necessary for cancer cell survival and proliferation. mdpi.com While direct studies on 4-(Aminomethyl)pyrimidine itself are limited in this specific context, the demonstrated ability of structurally related aminopyrimidine scaffolds to induce apoptosis underscores the potential of 4-(Aminomethyl)pyrimidine as a template for designing novel pro-apoptotic agents. nih.govembopress.org

Targeting Tyrosine Kinases

Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, differentiation, and survival. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-aminopyrimidine scaffold has been extensively utilized in the design of tyrosine kinase inhibitors. nih.gov

Derivatives of 4-aminopyrazolopyrimidine, a closely related scaffold, have been identified as potent inhibitors of various tyrosine kinases, including Src family kinases and Epidermal Growth Factor Receptor (EGFR). nih.gov For example, compounds such as PP1 and PP2, which are based on the pyrazolo[3,4-d]pyrimidin-4-amine structure, have shown significant inhibitory activity against LCK and Fyn kinases. nih.gov Moreover, modifications to the 4-aminopyrimidine ring have led to the development of potent inhibitors of Bruton's tyrosine kinase (BTK) and EGFR. nih.gov

A recent study detailed the design and synthesis of novel aminopyrimidine derivatives as EGFR inhibitors for the treatment of non-small-cell lung cancer (NSCLC). One of the lead compounds demonstrated significant inhibitory activity against mutant EGFR cells, with IC50 values in the sub-micromolar range. nih.gov This compound was also shown to promote apoptosis in these cancer cells. nih.gov The versatility of the aminopyrimidine scaffold allows for the development of both selective and multi-target kinase inhibitors, offering a promising avenue for the development of new cancer therapies. nih.gov

Anti-inflammatory Effects and COX Inhibition

The pyrimidine nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. nih.gov Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.govmdpi.com The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain. mdpi.com

Several pyrimidine analogs, such as afloqualone (B1666628) and proquazone, are clinically used anti-inflammatory drugs. nih.gov Research has shown that novel pyrimidine derivatives can exhibit high selectivity towards COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov In one study, newly synthesized pyrimidine derivatives demonstrated significant selective COX-2 inhibitory activity, comparable to the established COX-2 inhibitor meloxicam. nih.gov

Furthermore, some morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide-stimulated macrophage cells, further demonstrating the anti-inflammatory potential of this class of compounds. rsc.org The ability of the 4-(Aminomethyl)pyrimidine scaffold to be readily functionalized makes it an attractive starting point for the design of novel and selective COX inhibitors with improved therapeutic profiles. researchgate.net

Diuretic Activity

Certain pyrimidine derivatives have been investigated for their diuretic properties. A study focusing on novel 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives reported their in vivo diuretic activity. nih.gov Several of the synthesized compounds exhibited moderate to good diuretic effects, with some showing activity comparable to or even exceeding that of the standard diuretic drug, acetazolamide. nih.gov

Development of Biologically Active Scaffolds

The 4-(Aminomethyl)pyrimidine core is a versatile scaffold for the development of a wide range of biologically active molecules. nih.gov Its inherent chemical properties and the presence of a reactive aminomethyl group allow for the construction of diverse molecular architectures with potential therapeutic applications. mdpi.com

Design of Novel Pyrimidine Derivatives for Therapeutic Applications

The design and synthesis of novel pyrimidine derivatives are a continuous focus of medicinal chemistry research. The pyrimidine scaffold is considered a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. mdpi.comnih.gov Researchers have successfully designed and synthesized novel pyrimidine derivatives with potent anticancer, antioxidant, and anti-inflammatory activities. nih.govdntb.gov.ua

For example, novel pyrido[2,3-d]pyrimidine derivatives have been developed as potent anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines. nih.gov The design of these compounds often involves a scaffold hybridization approach, combining the pyrimidine core with other pharmacophores to enhance biological activity. enamine.net The 4-(Aminomethyl)pyrimidine moiety provides a convenient attachment point for such modifications, enabling the exploration of a vast chemical space for the discovery of new therapeutic agents.

Role as Intermediates in Drug Synthesis (e.g., Antihypertensive Agents, Anti-inflammatory Drugs)

The 4-(Aminomethyl)pyrimidine scaffold and its derivatives serve as key intermediates in the synthesis of more complex drug molecules, including antihypertensive and anti-inflammatory agents. mdpi.comnih.gov The pyrimidine ring is a fundamental component of several drugs targeting hypertension. mdpi.com For instance, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which have demonstrated significant antihypertensive activity, are synthesized from pyrimidine precursors. nih.gov

The versatility of the pyrimidine core allows it to be incorporated into various molecular frameworks to modulate their pharmacological properties. nih.gov In the realm of anti-inflammatory drug discovery, pyrimidine derivatives are used as starting materials for the synthesis of compounds that inhibit key inflammatory mediators. nih.govacs.org The 4-(Aminomethyl)pyrimidine structure, with its reactive handle, is particularly useful for building more complex molecules through various chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents. merckmillipore.com

Interactive Data Tables

Table 1: Examples of Biologically Active Pyrimidine Derivatives and their Therapeutic Targets

Compound ClassTherapeutic TargetReported Activity
Aminopyrimidine-2,4-dionesApoptosis Pathways (BAX, caspase-3)Induction of apoptosis, cell cycle arrest
4-AnilinopyrimidinesTyrosine Kinases (EGFR, Src)Inhibition of kinase activity, anticancer
Pyrido[2,3-d]pyrimidinesApoptosis Pathways, PIM-1 KinaseCytotoxicity, apoptosis induction
MorpholinopyrimidinesCOX-2, iNOSAnti-inflammatory
1,6-DihydropyrimidinesRenal FunctionDiuretic

Toxicity and Safety Assessments in Preclinical Research

The preclinical safety assessment of 4-(Aminomethyl)pyrimidine and its derivatives involves a tiered approach, beginning with computational and in vitro methods to identify potential hazards. These early-stage evaluations are crucial for guiding further development and minimizing the risk of failure in later, more resource-intensive stages of drug development.

In the absence of specific published studies on 4-(Aminomethyl)pyrimidine, the evaluation of its cytotoxic potential would typically be conducted using a panel of standardized in vitro cellular assays. These assays are fundamental in determining a compound's effect on cell viability and proliferation.

A primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of the compound that reduces the cell viability by 50% is known as the half-maximal inhibitory concentration (IC50). For a compound like 4-(Aminomethyl)pyrimidine, this assay would be performed across a range of concentrations on various human cell lines, including both cancerous and normal cell lines, to determine its general cytotoxicity and potential for therapeutic selectivity.

Other assays that could be employed to elucidate the mechanism of cytotoxicity include:

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of membrane integrity.

Apoptosis Assays: Methods such as annexin (B1180172) V/propidium iodide staining followed by flow cytometry can differentiate between apoptotic and necrotic cell death, offering insights into the mode of cell death induced by the compound.

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic pathway.

While specific IC50 values for 4-(Aminomethyl)pyrimidine are not readily found in the literature, the general class of pyrimidine derivatives exhibits a wide range of cytotoxic activities, from highly potent to largely inactive, depending on the specific substitutions on the pyrimidine ring.

The potential toxicity of a compound can often be correlated with its physicochemical properties, commonly referred to as drug-likeness parameters. These parameters, often guided by frameworks like Lipinski's Rule of Five, help in predicting the oral bioavailability and potential for adverse effects of a drug candidate. For 4-(Aminomethyl)pyrimidine, an in silico (computer-based) prediction of these parameters is a valuable first step in its safety assessment.

Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound. A compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can predict these and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For 4-(Aminomethyl)pyrimidine, these predictions can offer early warnings of potential toxicities. For instance, high lipophilicity (a high Log P value) can sometimes be associated with increased toxicity and promiscuous binding to off-target proteins.

The table below presents the predicted drug-likeness and ADMET properties for 4-(Aminomethyl)pyrimidine based on computational models.

ParameterPredicted Value for 4-(Aminomethyl)pyrimidineLipinski's Rule of Five Compliance
Molecular Weight109.13 g/mol Yes (< 500)
Log P (Octanol/Water)-0.8 to -0.5 (estimated)Yes (< 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Polar Surface Area (PSA)65.2 ŲFavorable for cell permeability
Predicted Aqueous SolubilityHighFavorable for formulation
Predicted Ames MutagenicityLow ProbabilityIndicates low mutagenic potential
Predicted CarcinogenicityLow ProbabilityIndicates low carcinogenic potential
Predicted hERG InhibitionLow ProbabilityLow risk of cardiotoxicity

Note: The values in this table are based on in silico predictions from various computational models and have not been experimentally verified.

These predicted parameters suggest that 4-(Aminomethyl)pyrimidine has a favorable drug-like profile with a low likelihood of significant toxicity issues such as mutagenicity or cardiotoxicity. The low molecular weight, low lipophilicity, and high aqueous solubility are generally desirable properties for a drug candidate. However, it is crucial to emphasize that these are predictions and must be confirmed through rigorous experimental testing. The correlation between these parameters and actual in vitro and in vivo toxicity is not always direct and can be influenced by the compound's specific interactions with biological targets.

Applications in Materials Science

Organic-Inorganic Hybrid Materials Synthesis

4-(Aminomethyl)pyrimidine serves as a critical organic component in the formation of hybrid materials, where it interfaces with inorganic frameworks to create novel structures with tunable characteristics. Its role is particularly prominent in the synthesis of perovskite-related materials.

Perovskite Precursors and Their Structural Dimensionality

In the synthesis of organic-inorganic hybrid perovskites, 4-(Aminomethyl)pyrimidine functions as an organic cation that templates the structure of the inorganic framework. When used as an organic component with lead bromide (PbBr₂), 4-(Aminomethyl)pyrimidine (abbreviated as 4-AMP) facilitates the formation of a one-dimensional (1D) hybrid perovskite. researchgate.net This material, with the chemical formula (H₂4-AMP)PbBr₄, is characterized by zigzag chains of edge-sharing PbBr₄²⁻ octahedra. researchgate.net The dimensionality of the resulting perovskite structure is a critical factor that influences its electronic and optical properties. researchgate.netrsc.org

Influence of Ligand Isomerism on Material Properties

The specific placement of the aminomethyl group on the pyrimidine (B1678525) ring has a profound impact on the resulting perovskite's structural dimensionality. Research demonstrates that by simply varying the isomer of the aminomethylpyridine ligand while keeping the experimental conditions the same, different dimensional frameworks can be achieved. researchgate.net

For instance:

4-(Aminomethyl)pyridine (B121137) (4-AMP) results in a one-dimensional (1D) structure composed of zigzag edge-sharing octahedral chains. researchgate.net

2-(Aminomethyl)pyridine (2-AMP) directs the formation of a two-dimensional (2D) perovskite sheet structure. researchgate.net

3-(Aminomethyl)pyridine (3-AMP) produces a zero-dimensional (0D) inorganic framework with isolated octahedra. researchgate.net

This isomer-dependent control over dimensionality highlights the crucial role of the organic ligand's geometry in dictating the final architecture and, consequently, the physical properties of the hybrid material.

Table 1: Effect of Aminomethylpyridine Isomer on Lead Bromide Perovskite Dimensionality

Ligand Abbreviation Resulting Perovskite Formula Inorganic Framework Dimensionality Structural Description
4-(Aminomethyl)pyridine 4-AMP (H₂4-AMP)PbBr₄ 1D Zigzag edge-sharing octahedral chains researchgate.net
2-(Aminomethyl)pyridine 2-AMP (H₂2-AMP)PbBr₄ 2D Perovskite sheets with special hydrogen bonds researchgate.net

Polymeric Materials and Resins

The incorporation of aminopyrimidine derivatives into polymer chains has been investigated as a method to enhance the functional properties of commodity plastics.

Enhancement of Thermal Stability

Chemical modification of poly(vinyl chloride) (PVC) with aminopyrimidine derivatives has been shown to significantly improve the thermal stability of the resulting polymer. ekb.eg In a study involving the incorporation of 6-amino-2-thioxo-tetrahydropyrimidin-4-one derivatives into the PVC backbone, the initial decomposition temperature (IDT) of the modified polymers was substantially increased compared to unmodified PVC. ekb.eg For example, the IDT of blank PVC was 180°C, whereas the modified PVC samples exhibited IDTs ranging from 226°C to 278°C. ekb.eg This enhancement is attributed to the stabilizing effect of the pyrimidine moieties within the polymer structure.

Table 2: Thermal Stability of PVC Modified with an Aminopyrimidine Derivative

PVC Sample Initial Decomposition Temperature (IDT) Mass Loss at 300°C
Blank PVC 180°C 39%
PVC-1C (Modified) 278°C 0%

Data sourced from a study on 6-aminopyrimidine derivatives. ekb.eg

Improvement of Mechanical Properties

The same chemical modifications that enhance thermal stability also lead to an improvement in the mechanical properties of polymeric materials. ekb.eg Studies on PVC modified with aminopyrimidine derivatives have shown that these modified samples exhibit enhanced physicomechanical properties when compared to the blank, unmodified polymer. ekb.eg The introduction of these functional groups into the polymer chains can increase intermolecular forces and create a more robust material.

Molecularly Imprinted Polymers (MIPs) and Zeolites as Structure-Directing Agents

4-(Aminomethyl)pyrimidine plays a key role in the templated synthesis of porous materials like Molecularly Imprinted Polymers (MIPs) and zeolites, where it functions as a structure-directing agent.

In the context of MIPs, 4-(aminomethyl)pyridine has been used to functionalize polymers for the selective detection of specific molecules. acs.orgacs.org For example, poly(2-oxazoline)-based MIPs functionalized with 4-(aminomethyl)pyridine (4-AMP) were developed for the detection of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). acs.orgacs.org Research found that while the maximum adsorption capacity was achieved at low levels of 4-AMP modification, higher degrees of modification led to greater adsorption energies and higher selectivities for the target molecule. acs.org This demonstrates that 4-(aminomethyl)pyrimidine is instrumental in creating specific recognition sites within the polymer matrix.

In the synthesis of zeolites, organic molecules are often used as organic structure-directing agents (OSDAs) to guide the formation of specific pore and channel structures. nih.govmdpi.com These organic templates direct the assembly of the inorganic framework, leading to a specific zeolite topology. mdpi.com While specific studies detailing the use of 4-(aminomethyl)pyrimidine for zeolite synthesis are not prevalent, amines and other small organic molecules are a well-established class of OSDAs. mdpi.com The role of the OSDA is to act as a template around which the zeolite framework is built, with its size and shape influencing the final cavity configuration of the porous material. mdpi.com

Fluorescent Chromophores and Push-Pull Systems

The integration of the 4-(aminomethyl)pyrimidine moiety into fluorescent chromophores, particularly within donor-π-acceptor (D-π-A) or "push-pull" architectures, is an area of significant interest in materials science. In these systems, the 4-(aminomethyl)pyrimidine unit can serve as the electron-donating component, while a π-conjugated spacer connects it to an electron-accepting group. The inherent electron-deficient nature of the pyrimidine ring, combined with the electron-donating character of the aminomethyl group, establishes the fundamental electronic asymmetry required for push-pull systems. dntb.gov.uafrontiersin.org

The photophysical properties of such chromophores are highly tunable and sensitive to their molecular structure and environment. nih.gov Pyrimidine derivatives, in general, are recognized for their use as electron-withdrawing groups in push-pull systems due to the significant π-deficient character of the diazine ring. dntb.gov.uafrontiersin.org This electron-deficient nature can be further enhanced through protonation, complexation, or alkylation of the nitrogen lone pairs. dntb.gov.uafrontiersin.org When substituted with electron-donating fragments through a π-conjugated linker, these pyrimidine derivatives can become highly fluorescent and responsive to external stimuli. dntb.gov.uafrontiersin.org

In the context of 4-(aminomethyl)pyrimidine, the aminomethyl group acts as the electron donor. The lone pair of electrons on the nitrogen atom can be pushed through the π-system to the electron-accepting part of the molecule upon photoexcitation. The methylene (B1212753) (-CH2-) spacer between the amino group and the pyrimidine ring will influence the degree of electronic coupling between the donor and the π-system.

Applications in Agricultural Chemistry and Analytical Science

Agrochemical Formulation Development

The primary role of 4-(Aminomethyl)pyrimidine in agricultural chemistry is as a versatile precursor or intermediate in the synthesis of active ingredients for agrochemical formulations, particularly fungicides and herbicides. The pyrimidine (B1678525) moiety is a critical pharmacophore in many commercially successful pesticides. nih.govacs.org

Fungicide Synthesis:

A significant application of pyrimidine derivatives is in the development of anilinopyrimidine fungicides, which are highly effective against a broad spectrum of plant pathogens. researchgate.net These fungicides function by inhibiting the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. While specific synthesis pathways starting directly from 4-(Aminomethyl)pyrimidine are proprietary and not always publicly detailed, the general synthetic strategies for anilinopyrimidines involve the condensation of a pyrimidine core with an appropriate aniline (B41778) derivative. The aminomethyl group in 4-(Aminomethyl)pyrimidine can be chemically modified to facilitate such reactions, making it a valuable starting material for creating new fungicidal compounds. nih.gov Research has shown that modifications to the pyrimidine ring and its substituents can lead to fungicides with improved efficacy and a different mode of action, which is crucial for managing fungicide resistance.

For instance, the development of novel pyrimidine derivatives containing an amide moiety has demonstrated significant in vitro fungicidal activities against various plant pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov One study highlighted a compound that exhibited a better EC50 value against Phomopsis sp. than the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov This underscores the importance of the pyrimidine structure in designing new and effective fungicides.

Herbicide Development:

Pyrimidine derivatives are also integral to the creation of herbicides. acs.orgnih.gov They can be found in herbicides that act as plant growth regulators or inhibit essential plant enzymes. auctoresonline.org For example, some pyrimidine-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. acs.org The structural flexibility of the pyrimidine ring, accessible through intermediates like 4-(Aminomethyl)pyrimidine, allows chemists to design molecules that selectively target weeds while being safe for crops. Research into novel pyrazolylpyrimidine derivatives has shown that substitutions on the pyrimidine ring are crucial for their herbicidal activity, with some compounds exhibiting potent inhibition of root growth and chlorophyll (B73375) production in weeds.

The following table provides examples of commercialized pyrimidine-based pesticides, illustrating the importance of the pyrimidine scaffold in agrochemical development.

Pesticide ClassExample CompoundTarget Pest/Weed
FungicidePyrimethanilBotrytis cinerea (Gray Mold)
FungicideCyprodinilVarious fungal pathogens
FungicideMepanipyrimPowdery mildew
HerbicideHalosulfuron-methylBroadleaf weeds
HerbicideNicosulfuronGrass weeds in corn

Interactive Data Table: Fungicidal Activity of Novel Pyrimidine Derivatives This is a representative table based on findings in the cited literature and is for illustrative purposes.

Compound IDTarget FungusInhibition Rate (%) at 50 µg/mLReference
Derivative 5oPhomopsis sp.100 frontiersin.orgnih.gov
Pyrimethanil (Control)Phomopsis sp.85.1 frontiersin.orgnih.gov
Derivative 4cSclerotinia sclerotiorum60 nih.gov
Pyrimethanil (Control)Sclerotinia sclerotiorum66.7 nih.gov

Analytical Techniques for Compound Detection and Quantification

The effective use of agrochemicals and the monitoring of their environmental fate rely on robust analytical methods for the detection and quantification of the active ingredients and their intermediates, such as 4-(Aminomethyl)pyrimidine. A variety of analytical techniques are employed for the analysis of pyrimidine derivatives, ensuring sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS):

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. Reversed-phase HPLC, often using C8 or C18 columns, is commonly employed for the separation of these compounds from complex matrices. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). This combination, known as HPLC-MS/MS, allows for the precise identification and quantification of pyrimidine compounds even at trace levels. It is the technique of choice for analyzing biological and environmental samples for pesticide residues. The method's high resolution and sensitivity enable the detection of metabolites and degradation products, providing a comprehensive understanding of the compound's behavior in various systems.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pyrimidine derivatives, particularly for volatile or semi-volatile compounds. For non-volatile compounds like 4-(Aminomethyl)pyrimidine, a derivatization step is often necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique used for this purpose. GC-MS offers excellent separation efficiency and provides detailed mass spectra that can be used for definitive compound identification by comparison with spectral libraries.

Capillary Electrophoresis (CE):

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like 4-(Aminomethyl)pyrimidine, which is basic and will be protonated in acidic buffers. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. Different modes of CE, such as capillary zone electrophoresis (CZE), can be optimized for the separation of pyrimidine bases and their derivatives. The use of additives like cyclodextrins in the running buffer can further enhance the separation of closely related pyrimidine compounds.

The following table summarizes the key analytical techniques used for the detection and quantification of pyrimidine derivatives.

Analytical TechniquePrincipleCommon DetectorKey Advantages
HPLCSeparation based on partitioning between a stationary and a mobile phase.UV-Vis, Diode Array Detector (DAD)Versatile, robust, and widely applicable for a range of polarities.
HPLC-MS/MSHPLC separation followed by mass analysis of the compound and its fragments.Mass SpectrometerHigh sensitivity, high specificity, structural information.
GC-MSSeparation of volatile compounds in a gaseous mobile phase followed by mass analysis.Mass SpectrometerHigh resolution, excellent for volatile compounds, extensive libraries for identification.
Capillary ElectrophoresisSeparation of charged molecules in an electric field within a narrow capillary.UV-Vis, Diode Array Detector (DAD)High efficiency, fast analysis, low sample consumption.

Industrial Synthesis and Process Optimization

Manufacturing of Key Pharmaceutical Intermediates

The pyrimidine (B1678525) scaffold is a fundamental structural motif found in numerous pharmaceutical compounds and biologically active molecules. sciencescholar.usnih.gov Derivatives of 4-(aminomethyl)pyrimidine, in particular, serve as crucial building blocks in the chemical synthesis of various therapeutic agents. Their importance is most pronounced in the production of vitamins, where they function as key intermediates.

The industrial synthesis of Thiamine (B1217682) (Vitamin B1) heavily relies on a specific pyrimidine derivative, 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as Grewe diamine. nih.gov This compound constitutes the pyrimidine moiety of the thiamine molecule, which is later coupled with a thiazole (B1198619) moiety to complete the vitamin's structure. google.comepo.orgnih.gov Since the extraction of thiamine from natural sources is not economically viable, chemical synthesis is the primary method for its industrial production, making the synthesis of the Grewe diamine intermediate a critical process. google.com

The general industrial approach involves constructing the pyrimidine ring from acyclic precursors and then coupling it with the thiazole component. nih.gov Several multi-step procedures have been developed and optimized to produce 4-amino-5-aminomethyl-2-methylpyrimidine on a large scale. google.com

Process Efficiency and Yield Enhancement

Significant research has been directed towards developing scalable, efficient, and safe manufacturing processes for 4-amino-5-aminomethyl-2-methylpyrimidine, aiming to maximize yield while minimizing the use of hazardous materials. google.com

Two notable scalable synthetic routes have been developed that demonstrate high efficiency suitable for industrial application. acs.org A primary challenge in process optimization has been to move away from methods that utilize toxic reagents, such as o-chloroaniline, which is suspected to be a carcinogen, or highly toxic dimethylsulfate. google.com The goal has been to devise syntheses that are preferably a maximum of four steps and provide considerable yield improvements. google.com

Another patented process involves the cyclization reaction of an α-formyl-β-formylaminopropionitrile salt with acetamidine (B91507) hydrochloride. epo.org Initial reports of this method claimed a yield of 57%, though subsequent attempts found the maximum achievable yield under the described conditions to be only 35%. epo.org This highlights the importance of process optimization in achieving reproducible and economically viable yields. Further refinements to reaction conditions, such as temperature and pressure, are critical for enhancing process efficiency. For instance, one optimized procedure specifies a reaction temperature between 65 to 200 °C and a pressure of 1 to 10 bar. google.com

The table below outlines and compares different industrial synthesis approaches for the key Vitamin B1 precursor.

Starting Material(s)Key Intermediate(s)Final StepOverall YieldReference
2-Cyanoacetamide (B1669375), Vilsmeier reagent, AcetamidineEnamine, 4-amino-2-methylpyrimidine-5-carbonitrile (B15760)Hydrogenation65% acs.org
Malononitrile, DMF, Dimethyl sulfate, Acetamidine hydrochlorideEnamine, 4-amino-2-methylpyrimidine-5-carbonitrileHydrogenation70% acs.org
α-formyl-β-formylaminopropionitrile sodium salt, Acetamidine hydrochloride2-methyl-4-amino-5-formylaminomethylpyrimidineHydrolysis35-57% epo.org

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies

The functional handles of 4-(Aminomethyl)pyrimidine—the primary amino group and the reactive pyrimidine (B1678525) ring—provide ample opportunities for chemical modification. Future research will likely focus on creating libraries of novel derivatives with tailored properties for applications in medicinal chemistry and materials science.

One promising strategy involves N-acylation or N-alkylation of the aminomethyl group to introduce a wide array of functional moieties. These modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, which are critical for tuning its interaction with biological targets. Another avenue is the modification of the pyrimidine ring itself. While direct functionalization can be challenging, modern cross-coupling reactions could be employed to introduce substituents at various positions, further diversifying the chemical space.

Key derivatization approaches could include:

Amide and Sulfonamide Synthesis: Reacting the aminomethyl group with various carboxylic acids or sulfonyl chlorides to produce a diverse set of amides and sulfonamides. This approach is fundamental in drug discovery for modulating pharmacokinetic properties.

Reductive Amination: Utilizing the amino group in reductive amination reactions with aldehydes and ketones to generate secondary and tertiary amine derivatives.

Cyclization Reactions: Using the bifunctional nature of 4-(aminomethyl)pyrimidine derivatives to construct novel fused heterocyclic systems. For instance, condensation reactions with β-dicarbonyl compounds can lead to the formation of more complex ring structures.

The synthesis of substituted 4-aminopyrimidines often starts from building blocks like acetamidine (B91507) and acrylonitrile (B1666552) derivatives, proceeding through cyclization reactions. epo.org These established routes can be adapted for the synthesis of novel 4-(aminomethyl)pyrimidine analogs.

Table 1: Potential Derivatization Reactions for 4-(Aminomethyl)pyrimidine

Reaction TypeReagentsPotential Product ClassSignificance
N-AcylationAcid Chlorides, AnhydridesAmidesModulation of biological activity and physical properties.
N-SulfonylationSulfonyl ChloridesSulfonamidesIntroduction of potent pharmacophores. mdpi.com
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH3CN)Secondary/Tertiary AminesAlteration of basicity and receptor interaction.
Schiff Base FormationAldehydes/KetonesIminesIntermediates for further synthesis or direct application. biomedres.us

Advanced Mechanistic Studies of Biological Interactions

Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov The structural motif is a cornerstone in therapeutic agent development due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. mdpi.comnih.gov Future research should focus on elucidating the specific molecular mechanisms through which 4-(aminomethyl)pyrimidine and its derivatives exert their biological effects.

Advanced computational and experimental techniques will be crucial in this endeavor.

Molecular Docking and Simulation: In silico studies can predict the binding modes of 4-(aminomethyl)pyrimidine derivatives with various biological targets, such as enzymes and receptors. nih.gov For example, docking studies have been used to analyze the binding of aminopyrimidine derivatives to kinases like Src and Abl, identifying key structural determinants for interaction. nih.gov Similar approaches could be applied to targets like dihydrofolate reductase or beta-amyloid cleaving enzyme-1 (BACE1), where other aminopyrimidine compounds have shown inhibitory activity. google.comnih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of ligand-protein complexes, offering definitive insights into the molecular interactions that drive biological activity.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of interactions between the compounds and their biological targets.

A key area of investigation would be the role of the aminomethyl group in target recognition. This flexible side chain could allow the molecule to adopt various conformations to fit into different binding pockets, while the primary amine can act as a crucial hydrogen bond donor or acceptor. Studies on related compounds, such as 4-aminopyrazolo[3,4-d]pyrimidine, have highlighted the critical importance of the amino group's position for inhibitory activity against enzymes like Shiga toxin. nih.gov

Table 2: Potential Biological Targets for 4-(Aminomethyl)pyrimidine Derivatives

Target ClassExample TargetPotential Therapeutic AreaRationale based on Related Compounds
KinasesEGFR, Src, AblOncologyMany pyrimidine derivatives are potent kinase inhibitors. nih.govnih.gov
ProteasesDPP-4, BACE1Diabetes, Alzheimer's DiseaseAminopyrimidine scaffolds have been developed as protease inhibitors. nih.gov
Enzymes in Folate PathwayDihydrofolate Reductase (DHFR)Infectious Diseases2,4-diaminopyrimidines are known antifolates. nih.gov
RNA/DNARibosomal RNAInfectious DiseasesAnalogs inhibit RNA depurination by bacterial toxins. nih.gov

Development of Next-Generation Catalytic Systems

The synthesis of pyrimidine derivatives often relies on catalytic processes. Future research could explore two main directions: the development of novel catalysts for synthesizing 4-(aminomethyl)pyrimidine derivatives and the use of 4-(aminomethyl)pyrimidine itself as a ligand in catalysis.

The development of green and sustainable catalytic methods for pyrimidine synthesis is an active area of research. eurekaselect.com This includes the use of nanocatalysts, organocatalysts, and reactions in environmentally benign solvents like water. eurekaselect.comresearchgate.net Future work could focus on designing catalysts that allow for the regioselective functionalization of the 4-(aminomethyl)pyrimidine core, providing access to isomers that are difficult to synthesize using traditional methods.

Furthermore, the nitrogen atoms in the pyrimidine ring and the aminomethyl side chain make 4-(aminomethyl)pyrimidine an excellent candidate for a bidentate ligand in coordination chemistry. Metal complexes incorporating this ligand could exhibit novel catalytic activities. Research in this area would involve:

Synthesis and Characterization: Preparing coordination complexes with various transition metals (e.g., Palladium, Copper, Zinc, Rhodium) and fully characterizing their structures. researchgate.net

Catalytic Screening: Testing the synthesized complexes in a range of organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations.

Mechanistic Investigations: Studying the catalytic cycle to understand the role of the 4-(aminomethyl)pyrimidine ligand in promoting the reaction and to optimize catalyst performance.

The development of catalysts that are efficient, selective, and recyclable is a key goal in modern chemistry. researchgate.net The unique electronic and steric properties imparted by the 4-(aminomethyl)pyrimidine ligand could lead to the discovery of next-generation catalysts for challenging chemical transformations.

Integration in Advanced Material Architectures

The rigid, aromatic structure of the pyrimidine ring, combined with the reactive aminomethyl group, makes 4-(aminomethyl)pyrimidine a highly attractive building block for the construction of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The bifunctional nature of 4-(aminomethyl)pyrimidine allows it to act as a linker, connecting metal nodes to form 1D, 2D, or 3D networks. The pyrimidine nitrogen atoms and the amino group can coordinate to metal centers, leading to frameworks with potentially high porosity and thermal stability. biomedres.usnih.gov Such MOFs could find applications in:

Gas storage and separation

Heterogeneous catalysis

Chemical sensing

Drug delivery

The synthesis of MOFs can be achieved through various methods, including solvothermal, microwave-assisted, and mechanochemical techniques. nih.govmdpi.com Future work will involve synthesizing novel MOFs using 4-(aminomethyl)pyrimidine and its derivatives as linkers and characterizing their structural and functional properties.

Polymers: 4-(Aminomethyl)pyrimidine can be incorporated into polymer chains either as a monomer or as a functional pendant group. For example, it can be polymerized with appropriate comonomers to create functional polymers. Alternatively, the aminomethyl group can be used to graft the pyrimidine moiety onto existing polymer backbones. A study on 4-(aminomethyl)pyridine-functionalized polymers demonstrated their use in molecularly imprinted polymers for detecting herbicides. acs.org Similar applications could be envisaged for pyrimidine-based polymers. These materials could exhibit interesting electronic, optical, or recognition properties, making them suitable for applications in sensors, membranes, and electronic devices.

Hybrid Materials: Research into hybrid organic-inorganic materials has been growing. One-dimensional hybrid metal halides incorporating the related compound 4-(aminomethyl)pyridine (B121137) have been synthesized and shown to have interesting physical properties and glass-forming ability. acs.org Integrating 4-(aminomethyl)pyrimidine into similar hybrid perovskite or metal halide structures could lead to novel materials with tunable optoelectronic properties for applications in lighting and radiation detection.

Table 3: Potential Applications of 4-(Aminomethyl)pyrimidine in Materials Science

Material TypeRole of 4-(Aminomethyl)pyrimidinePotential Application
Metal-Organic Frameworks (MOFs)Organic LinkerGas Storage, Catalysis, Sensing. nih.gov
Functional PolymersMonomer or Pendant GroupMolecular Recognition, Membranes, Sensors. acs.org
Hybrid Metal HalidesOrganic CationOptoelectronics, Radiation Detection. acs.org
Coordination PolymersLigandLuminescence, Magnetism.

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)pyrimidine, and how can purity be maximized?

Synthesis of 4-(Aminomethyl)pyrimidine typically involves catalytic amination or substitution reactions. For example, analogous pyrimidine derivatives (e.g., 4-Amino-5-methylpyrimidine) are synthesized via reactions with ammonia under controlled catalytic conditions, yielding high-purity products . Key variables include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve yield and regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) is effective for isolating crystalline products .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(Aminomethyl)pyrimidine?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6_6) resolve the aminomethyl group’s signals (~3.8 ppm for –CH2_2NH2_2) and pyrimidine ring protons (6.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (109.13 g/mol) via [M+H]+^+ peaks .
  • IR spectroscopy : Stretching vibrations for –NH2_2 (~3350 cm1^{-1}) and C=N (1650 cm1^{-1}) validate functional groups .

Q. How should 4-(Aminomethyl)pyrimidine be stored to prevent degradation?

Store at 2–8°C in dark, airtight containers to minimize oxidation or hydrolysis. The compound’s sensitivity to light and moisture necessitates desiccants (e.g., silica gel) in storage vials .

Advanced Research Questions

Q. How can computational models predict 4-(Aminomethyl)pyrimidine’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force fields) are used to study binding affinities. For example:

  • Docking protocols : Parameterize ligands using GAFF/AM1-BCC charges and validate against X-ray crystallographic data (e.g., PDB ID: 3KGP) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key hydrogen bonds (e.g., –NH2_2 with Asp189 in serine proteases) .

Q. How can contradictory spectral or reactivity data be resolved in derivative synthesis?

Contradictions often arise from side reactions (e.g., over-oxidation of –NH2_2 to –NO2_2). Mitigation strategies include:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalytic optimization : Adjust Pd/C loading (0.5–2 mol%) to suppress undesired pathways .
  • Statistical analysis : Apply ANOVA to compare yields across reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies enhance regioselectivity in functionalizing 4-(Aminomethyl)pyrimidine?

  • Protecting groups : Temporarily block the aminomethyl group with Boc anhydride to direct substitution to the pyrimidine ring’s C2 or C5 positions .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side-product formation in nucleophilic substitutions .

Q. How does the aminomethyl substituent influence the compound’s bioactivity compared to other pyrimidine derivatives?

The –CH2_2NH2_2 group enhances hydrogen-bonding capacity, critical for binding enzymes like kinases. For instance, 4-(Aminomethyl)pyrimidine derivatives exhibit higher inhibition constants (Ki_i ~ 50 nM) against tyrosine kinases than non-aminated analogs .

Methodological Considerations

Q. What analytical methods quantify trace impurities in 4-(Aminomethyl)pyrimidine?

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
  • GC-MS : Detect volatile byproducts (e.g., methylamine) using a DB-5MS column and EI ionization .

Q. How can researchers validate the stability of 4-(Aminomethyl)pyrimidine under physiological conditions?

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS and compare to fresh samples .

Q. What safety protocols are essential when handling 4-(Aminomethyl)pyrimidine?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.